N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide
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Overview
Description
“N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” is a synthetic organic compound that features a benzamide core structure. Compounds of this nature are often explored for their potential biological activities, including pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-[(4-fluorophenyl)methoxy]-2-methoxybenzoic acid with an appropriate amine, such as 2-aminoethanol, under dehydrating conditions.
Amidation Reaction: The carboxylic acid group of the benzoic acid derivative is converted to an amide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl side chain.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: The methoxy and fluoro groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
“N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-4-methoxybenzamide
- N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide
- N-(2-Aminoethyl)-4-[(4-bromophenyl)methoxy]-2-methoxybenzamide
Uniqueness
“N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
919772-44-4 |
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Molecular Formula |
C17H19FN2O3 |
Molecular Weight |
318.34 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19FN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21) |
InChI Key |
QGBJJCFHSUXDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NCCN |
Origin of Product |
United States |
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